In-Depth Technical Guide to DAS-5-oCRBN: A Selective c-Src Protein Degrader
In-Depth Technical Guide to DAS-5-oCRBN: A Selective c-Src Protein Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
DAS-5-oCRBN is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of c-Src kinase, a non-receptor tyrosine kinase frequently implicated in cancer progression. This document provides a comprehensive technical overview of DAS-5-oCRBN, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization. By hijacking the cell's natural protein disposal machinery, DAS-5-oCRBN offers a promising therapeutic strategy for targeting c-Src-dependent malignancies.
Introduction
DAS-5-oCRBN is a heterobifunctional molecule that simultaneously binds to the c-Src kinase and the E3 ubiquitin ligase Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of c-Src, marking it for degradation by the 26S proteasome. In addition to its primary target, DAS-5-oCRBN also demonstrates activity against C-terminal Src kinase (Csk), another key regulator of Src family kinases. This dual-targeting capability and its potent anti-proliferative effects in c-Src-dependent cell lines underscore its potential as a valuable research tool and therapeutic candidate.
Mechanism of Action
DAS-5-oCRBN operates through the principles of targeted protein degradation. The molecule consists of three key components: a ligand that binds to the target protein (c-Src), a ligand that recruits an E3 ubiquitin ligase (Cereblon), and a linker connecting these two moieties.
The degradation process unfolds as follows:
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Ternary Complex Formation : DAS-5-oCRBN facilitates the proximity-induced formation of a ternary complex between c-Src and the CRL4-CRBN E3 ubiquitin ligase complex, which includes Damaged DNA Binding Protein 1 (DDB1), Cullin-4A (CUL4A), and Regulator of Cullins 1 (ROC1).
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Ubiquitination : Within this complex, the E3 ligase transfers ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the c-Src protein.
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Proteasomal Degradation : The resulting polyubiquitinated c-Src is recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the kinase.
This catalytic mechanism allows a single molecule of DAS-5-oCRBN to induce the degradation of multiple c-Src proteins.
Signaling Pathway Diagram
Caption: DAS-5-oCRBN-mediated degradation of c-Src.
Quantitative Data
The following tables summarize the key quantitative data for DAS-5-oCRBN across various cell lines and experimental conditions.
Table 1: Degradation Potency (DC50) and Maximum Degradation (Dmax) of DAS-5-oCRBN
| Cell Line | DC50 (nM) | Dmax (%) |
| CAL148 | ~55 | >95% |
| KCL22 | ~3 | >90% |
| MDA-MB-231 | 7 | ~92% |
| SUM51 | - | - |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Table 2: Anti-proliferative Activity (GI50) of DAS-5-oCRBN
| Cell Line | GI50 (nM) |
| MDA-MB-231 | 6 |
| CAL51 | 74 |
GI50: Half-maximal growth inhibition concentration.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of DAS-5-oCRBN are provided below.
Cell Culture
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MDA-MB-231: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are maintained at 37°C in a humidified atmosphere with 5% CO2.[1][2][3][4][5]
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CAL148: Cells are cultured in DMEM supplemented with 20% FBS and 2 mM L-glutamine.
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KCL22: This suspension cell line is cultured in RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine.
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SUM51: Culture conditions for this cell line were not detailed in the provided search results.
Western Blotting
Objective: To qualitatively and semi-quantitatively assess the levels of c-Src and other proteins of interest following treatment with DAS-5-oCRBN.
Protocol:
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Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.
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SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
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Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.
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Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: The membrane is incubated with primary antibodies against c-Src (e.g., from Cell Signaling Technology or Santa Cruz Biotechnology) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantitatively measure the levels of total c-Src protein in cell lysates.
Protocol:
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Sample Preparation: Cell lysates are prepared as described for Western blotting.
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ELISA Procedure: A sandwich ELISA kit for total c-Src (e.g., from Millipore or Abcam) is used according to the manufacturer's instructions.
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Standards and diluted cell lysates are added to the wells of a microplate pre-coated with a capture antibody.
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After incubation and washing, a detection antibody is added.
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Following another incubation and wash step, a substrate solution is added to produce a colorimetric signal.
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Data Analysis: The absorbance is measured at the appropriate wavelength, and the concentration of c-Src in the samples is determined by comparison to the standard curve.
Reverse Phase Protein Array (RPPA)
Objective: To perform a high-throughput, quantitative analysis of a large number of proteins to assess the selectivity of DAS-5-oCRBN.
Protocol:
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Lysate Preparation: Cell lysates are prepared and protein concentration is determined as previously described.
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Serial Dilution: Lysates are serially diluted to ensure that the antibody-antigen binding is in the linear range for quantification.
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Array Printing: The diluted lysates are arrayed onto nitrocellulose-coated slides.
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Immunostaining: Each slide is incubated with a specific primary antibody, followed by a secondary antibody and a signal amplification system.
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Signal Quantification: The slides are scanned, and the signal intensity for each spot is quantified.
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Data Normalization: The data is normalized to the total protein concentration for each sample.
NanoBRET™ Target Engagement Assay
Objective: To measure the binding of DAS-5-oCRBN to c-Src and Cereblon in living cells.
Protocol:
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Cell Transfection: HEK293 cells are transiently transfected with a vector expressing a NanoLuc® luciferase-c-Src or -Cereblon fusion protein.
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Compound Treatment: The transfected cells are treated with a NanoBRET™ tracer and varying concentrations of DAS-5-oCRBN.
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BRET Measurement: The Bioluminescence Resonance Energy Transfer (BRET) signal is measured. The binding of DAS-5-oCRBN competes with the tracer, leading to a decrease in the BRET signal.
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Data Analysis: The data is used to determine the cellular binding affinity of DAS-5-oCRBN for its targets.
Experimental and Logical Workflow Diagrams
Caption: General experimental workflow for DAS-5-oCRBN characterization.
Synthesis
The synthesis of DAS-5-oCRBN involves a multi-step process that couples a dasatinib analog (the c-Src binder) to a thalidomide derivative (the Cereblon binder) via a chemical linker. A common strategy involves the functionalization of dasatinib at a suitable position, such as the piperazine moiety, to allow for the attachment of the linker. The thalidomide derivative is similarly modified to enable its conjugation to the other end of the linker. The synthesis requires careful control of reaction conditions and purification steps to obtain the final, pure PROTAC molecule.
Conclusion
DAS-5-oCRBN is a well-characterized and potent PROTAC degrader of c-Src and Csk. The data presented in this guide demonstrate its high efficacy and selectivity in relevant cellular models. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential and biological effects of this promising molecule in the field of targeted protein degradation.
